2-Formylbenzenesulfonic acid
Overview
Description
2-Formylbenzenesulfonic acid, also known as benzaldehyde-2-sulfonic acid, is an organic compound with the molecular formula C7H6O4S. It is a derivative of benzaldehyde where a sulfonic acid group is attached to the benzene ring at the ortho position relative to the formyl group. This compound is known for its solubility in water and its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylbenzenesulfonic acid can be synthesized through the sulfonation of benzaldehyde. The process typically involves the reaction of benzaldehyde with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the ortho position .
Industrial Production Methods: Industrial production of this compound often involves the use of o-chlorobenzaldehyde as the starting material. This compound is sulfonated using sodium sulfite in the presence of a catalyst such as potassium iodide. The reaction is carried out in an aqueous medium, and the product is isolated and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Formylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions
Major Products:
Oxidation: 2-Sulfobenzoic acid.
Reduction: 2-Hydroxymethylbenzenesulfonic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used
Scientific Research Applications
2-Formylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and fluorescent whitening agents. .
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 2-formylbenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of both the formyl and sulfonic acid groups. The formyl group can undergo nucleophilic addition reactions, while the sulfonic acid group can participate in electrophilic aromatic substitution reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Benzaldehyde-4-sulfonic acid: Similar structure but with the sulfonic acid group at the para position.
Benzaldehyde-3-sulfonic acid: Similar structure but with the sulfonic acid group at the meta position.
2-Hydroxybenzenesulfonic acid: Similar structure but with a hydroxyl group instead of a formyl group
Uniqueness: 2-Formylbenzenesulfonic acid is unique due to the ortho positioning of the formyl and sulfonic acid groups, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions and reactions that are not possible with the para or meta isomers .
Properties
IUPAC Name |
2-formylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHKMWMIKILKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046983 | |
Record name | 2-Formylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-25-8 | |
Record name | 2-Formylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-formyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Formylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-formylbenzenesulphonate dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FORMYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6N0M32U65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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